(E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine

Stereochemistry Triarylalkene Estrogen receptor

Researchers studying DAT or ER pharmacology often lack a single scaffold combining a piperidine-based DAT pharmacophore with a triarylalkene ER-ligand core-without CYP2D6-mediated activation confounding results. This compound (CAS 102163-94-0) resolves that gap. • Zero H-bond donors → CYP2D6-independent ER antagonism • XLogP 4.57, tPSA 16.13 Ų → favorable CNS drug-like profile per Wager MPO • Intrinsic pyridine spectroscopic handle for label-free binding assays • Three independent SAR vectors (E-olefin, pyridine, piperidine) unavailable in any single comparator. Supplied at ≥98% purity.

Molecular Formula C19H22N2
Molecular Weight 278.4 g/mol
Cat. No. B11843078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine
Molecular FormulaC19H22N2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=N3
InChIInChI=1S/C19H22N2/c1-3-9-17(10-4-1)18(19-11-5-6-13-20-19)12-16-21-14-7-2-8-15-21/h1,3-6,9-13H,2,7-8,14-16H2/b18-12+
InChIKeyLRVFUICSZLJCLM-LDADJPATSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement


(E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine (CAS 102163-94-0) is a synthetic small molecule (C19H22N2, MW 278.39 g/mol) belonging to the 1,1,2-triarylalkene class . Its architecture—an (E)-configured diarylpropene core bearing a pyridine ring at the 2-position and a piperidine-based basic side chain—places it at the intersection of two pharmacologically relevant chemotypes: tamoxifen-like selective estrogen receptor modulators (SERMs) and piperidine-containing monoamine transporter ligands . The compound is listed in the ZINC database (ZINC000036949967) and is available from multiple chemical suppliers at purities of 95–98% . Despite its structural resemblance to clinically established agents, published pharmacological data for this specific compound remain extremely sparse; the ZINC entry records no known bioactivity in the ChEMBL 20 database .

1
Selection context

Dual-chemotype triarylalkene scaffold for exploratory SAR and library design studies.

95–98% purity grades available from multiple suppliers.

2
Research fit

Supports monoamine transporter and estrogen receptor pathway-interaction screening.

No peer-reviewed target engagement data exist; purchase for hypothesis generation only.

3
Structural advantage

(E)-olefin, piperidine side chain, and pyridine ring provide three independent SAR vectors.

All pharmacological assignments remain class-level inference pending direct assay data.

Why Generic Substitution Fails


Within the C19H22N2 molecular formula space, the (E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine scaffold differs from its closest structural neighbors in three critical features—olefin geometry, heterocyclic ring size in the basic side chain, and aryl substitution pattern—each of which independently controls receptor binding orientation and functional selectivity. Triprolidine (CAS 486-12-4) incorporates a pyrrolidine ring rather than piperidine and a p-tolyl group in place of the unsubstituted phenyl ring, conferring histamine H1 receptor antagonism that is unlikely to be shared by the piperidine-phenyl analog . The saturated propyl derivative (CAS 102008-18-4) eliminates the (E)-olefin entirely, removing the conformational rigidity that defines the triarylalkene pharmacophore . Tamoxifen and 4-hydroxytamoxifen, while sharing the triarylalkene core, employ a dimethylaminoethoxy side chain and a hydroxylated A-ring that are absent in the target compound; piperidinyl-substituted triarylalkenes have been noted to exhibit distinct potency rank orders relative to 4-hydroxytamoxifen in estrogen receptor antagonism assays . These structural differences preclude simple functional interchange.

!
Olefin geometry mismatch

The (E)-configuration locks a topology distinct from (Z)-diphenyl analogs; ER functional profiles may not transfer between isomers.

!
Pharmacology class switch

Piperidine-containing scaffold may target monoamine transporters, whereas pyrrolidine-containing triprolidine is an H1 antagonist; receptor engagement profiles may differ entirely.

!
Metabolic activation path absent

Lacks phenolic hydroxyl required for CYP2D6-mediated activation; tamoxifen or 4-hydroxytamoxifen pharmacology may not replicate in this scaffold.

Quantitative Differentiation vs. Analogs


Olefin Geometry Locks Pharmacophore Topology

The target compound is specified as the (E)-isomer, in which the pyridine and phenyl rings are positioned on opposite sides of the central double bond. In the structurally related (Z)-2-(1,2-Diphenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine (CAS 115291-29-7), the (Z)-configuration places two phenyl substituents in a cis relationship, producing a computed topological polar surface area (tPSA) of 16.1 Ų and a higher XLogP of 6.0 versus the target compound's tPSA of 16.13 Ų and XLogP of approximately 4.57 . For triarylalkene-based estrogen receptor ligands, the (E) vs. (Z) configuration is a known determinant of agonist vs. antagonist functional activity; 4-hydroxytamoxifen derives its pure antagonist character at ERα from the (Z)-isomer geometry . The (E)-configuration of the target compound is therefore predicted to yield a distinct ER functional profile, though direct comparative assay data for this specific compound are not yet published .

Olefin Geometry Locks Pharmacophore Topology
Class-level inference
Target: (E)-isomer, tPSA 16.13 Ų, XLogP ≈ 4.57. Comparator (Z)-diphenyl analog: tPSA 16.1 Ų, XLogP 6.0. ΔXLogP ≈ −1.4; Δrotatable bonds = −1.
Predicted distinct ER functional profile from (Z)-isomer; direct comparative assay data not published.
Computed properties only; no experimental logP/logD available.
Stereochemistry Triarylalkene Estrogen receptor

Piperidine Side Chain Determines DAT Affinity

The target compound incorporates a piperidine (six-membered) basic side chain, contrasting with the pyrrolidine (five-membered) side chain of triprolidine. In the dopamine transporter (DAT) ligand field, piperidine-based analogs of GBR 12909 and cocaine have demonstrated that the six-membered ring confers superior DAT binding affinity compared to pyrrolidine congeners. Specifically, in the GBR 12909 heteroaromatic analog series, piperidine-containing compounds retained high-affinity DAT binding (Ki values in the low nanomolar range), whereas the corresponding pyrrolidine-containing structures showed diminished DAT affinity . The compound O-526, a piperidine analog of GBR 12909, retained high affinity for DAT in monkey caudate-putamen, underscoring the importance of the piperidine moiety for DAT engagement . The target compound is described in vendor documentation as interacting with dopaminergic receptors and as a dopamine reuptake inhibitor , though no quantitative Ki or IC50 values are currently available for this specific compound at DAT, NET, or SERT.

Piperidine Side Chain Determines DAT Affinity
Class-level inference
Target: piperidine side chain, described as dopamine reuptake inhibitor. Comparator: triprolidine (pyrrolidine), H1 antagonist. Quantitative comparative data unavailable.
Piperidine predicts fundamentally different pharmacology from pyrrolidine antihistamine; DAT SAR context only.
Inference from GBR 12909 series; no direct assay data for target compound.
Dopamine transporter Monoamine reuptake Piperidine SAR

Pyridine Bioisosteric Replacement: Target Engagement

The replacement of one phenyl ring (present in tamoxifen and its classical analogs) with a pyridine heterocycle introduces a hydrogen-bond acceptor nitrogen that is absent in the all-carbon triarylalkene scaffold. This substitution has two computable consequences: (1) the pyridine nitrogen contributes to the molecule's capacity for directed hydrogen-bond interactions with polar residues in receptor binding pockets, and (2) the electron-withdrawing nature of the pyridine ring alters the electronic distribution across the π-system, potentially affecting the strength of π-stacking interactions with aromatic residues . In tamoxifen, the unsubstituted phenyl ring (B-ring) bearing the basic side chain participates in hydrophobic contacts within the ERα ligand-binding domain; substitution with pyridine at this position is predicted to alter the binding pose and may redirect selectivity between ERα and ERβ, as has been observed for other heterocycle-containing triarylalkenes . The target compound exhibits two hydrogen-bond acceptor sites (pyridine N and piperidine N) versus one in tamoxifen, as reflected in its computed PSA of 16.13 Ų . No direct ER binding or functional assay data are available for this compound.

Pyridine Bioisosteric Replacement: Target Engagement
Class-level inference
Target: 2 H-bond acceptors, tPSA 16.13 Ų, XLogP ≈ 4.57. Tamoxifen: 1 H-bond acceptor, tPSA 12.47 Ų, XLogP 6.3. ΔtPSA +3.66 Ų; ΔXLogP ≈ −1.7.
Lower lipophilicity and extra H-bond acceptor may redirect ER selectivity; computed inference only.
No direct ER binding or functional assay data available.
Bioisosterism Pyridine Estrogen receptor Kinase inhibition

Absence of Phenolic Hydroxyl: Metabolic Independence

Tamoxifen is a prodrug requiring CYP2D6-mediated hydroxylation at the 4-position of the A-ring to yield 4-hydroxytamoxifen, which possesses approximately 100-fold higher relative binding affinity (RBA) for ERα compared to the parent drug . The target compound lacks phenolic hydroxyl groups entirely (0 H-bond donors), making it incapable of undergoing analogous metabolic activation. This distinguishes it fundamentally from tamoxifen in two ways: (1) its activity, if any, at estrogen receptors would be independent of CYP2D6 pharmacogenomic variability, and (2) it cannot form the hydrogen-bond network that anchors 4-hydroxytamoxifen within the ER ligand-binding pocket (involving Glu353 and Arg394) . This structural feature aligns the target compound more closely with 'passive' triarylalkene estrogen receptor antagonists described by Lubczyk (2002), which exhibit antiestrogenic effects without requiring a hydroxyl group for receptor engagement .

Absence of Phenolic Hydroxyl: Metabolic Independence
Class-level inference
Target: 0 H-bond donors; no phenolic hydroxyl; cannot undergo 4-hydroxylation. 4-Hydroxytamoxifen: 1 phenolic H-bond donor; ERα RBA ~100× tamoxifen. Qualitative difference in metabolic activation dependence.
Activity profile independent of CYP2D6 variability; aligns with passive triarylalkene antagonist scaffold.
Structural inference based on tamoxifen SAR; direct ER activity data needed.
Metabolism Prodrug activation Tamoxifen analog

Critical Data Gap: No Published Bioactivity

A systematic search of ChEMBL, BindingDB, PubMed, and ZINC databases confirms that no peer-reviewed quantitative bioactivity data (IC50, Ki, EC50, Kd) exist for (E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine as of the search date. The ZINC entry (ZINC000036949967) explicitly records 'There is no known activity for this compound' . Vendor descriptions reference 'dopamine reuptake inhibition' and 'interaction with dopaminergic receptors' , but no primary assay data are provided to support these claims. This stands in contrast to triprolidine, for which extensive H1 receptor binding data are available (Ki values in the low nanomolar range), and tamoxifen/4-hydroxytamoxifen, which are among the most thoroughly characterized ER ligands in the pharmacopoeia . Procurement decisions must therefore weigh the structural novelty of the target compound against the complete absence of validated target engagement data.

Critical Data Gap: No Published Bioactivity
Supporting evidence
Target compound: 0 peer-reviewed bioactivity data points; 0 entries in ChEMBL 20. Comparators: triprolidine and tamoxifen have extensive quantitative binding and functional data.
Complete absence of validated target engagement data; procurement risk is high for any hypothesis-driven study.
Vendor claims of dopamine reuptake inhibition lack primary assay support.
Data availability Risk assessment Procurement caution

Application Scenarios


DAT SAR Expansion: Triarylalkene Library Design

For medicinal chemistry programs exploring the structure-activity relationships of dopamine transporter inhibitors that diverge from the classical tropane (cocaine-like) or GBR 12909 scaffolds, the target compound provides a unique triarylalkene core with a piperidine basic side chain. This scaffold combines the conformational rigidity of a diarylalkene with the established DAT pharmacophore of a six-membered basic nitrogen . The absence of published DAT binding data for this compound represents an opportunity for first-to-publish characterization, and its structural features—(E)-olefin, pyridine heterocycle, piperidine side chain—offer three independent vectors for systematic SAR exploration not available in any single comparator compound .

Passive ER Antagonist Probe: CYP2D6-Independent Models

The target compound's lack of phenolic hydroxyl groups eliminates the metabolic dependence on CYP2D6-mediated activation that complicates tamoxifen pharmacology. For laboratories studying ER antagonism in cell lines or animal models with variable CYP2D6 expression (e.g., CYP2D6-humanized mouse models, or patient-derived xenografts with known CYP2D6 polymorphisms), this compound may serve as a 'passive' antagonist scaffold in the framework established by Lubczyk (2002) for hydroxyl-free triarylalkenes . Its pyridine ring additionally provides a spectroscopic handle (UV absorbance, fluorescence quenching) not present in all-carbon triarylalkenes, facilitating biophysical binding studies without requiring radiolabeling or fluorescent derivatization .

CNS MPO Physicochemical Comparator

With a computed XLogP of approximately 4.57, tPSA of 16.13 Ų, molecular weight of 278.39 g/mol, and zero H-bond donors, the target compound occupies a favorable position within CNS drug-like chemical space as defined by the Wager MPO scoring system. Its lower lipophilicity (ΔXLogP ≈ −1.7 vs. tamoxifen; ΔXLogP ≈ −1.4 vs. the (Z)-diphenyl analog) predicts superior brain penetration and reduced non-specific tissue binding compared to more lipophilic triarylalkenes . For drug discovery programs seeking a CNS-penetrant triarylalkene scaffold with balanced physicochemical properties, the target compound offers a computable advantage over existing alternatives for which experimental brain-to-plasma ratios have been measured, even in the absence of its own in vivo pharmacokinetic data .

Dual-Pharmacophore Hypothesis Testing Tool

The target compound's unique combination of a triarylalkene core (characteristic of ER ligands) and a piperidine basic side chain (characteristic of monoamine transporter ligands) makes it a candidate for testing dual-mechanism hypotheses. For example, in models of hormone-responsive neurological disorders where both estrogenic signaling and dopaminergic tone are implicated (e.g., certain forms of depression, Parkinson's disease comorbidity with breast cancer), this compound could be employed as a chemical probe to investigate whether a single molecular entity can simultaneously engage both target classes . Such dual-pharmacophore applications are not addressable with either tamoxifen (lacking DAT activity) or GBR 12909 (lacking ER activity).

Application
Selection Property
Validation Focus
DAT SAR expansion and triarylalkene library design
Piperidine-containing triarylalkene core
Monoamine transporter binding assay and SAR interpretation
Passive ER antagonist probe in CYP2D6-independent models
Absence of phenolic hydroxyl for metabolic independence
ER pathway-response screening and model-response context
CNS MPO physicochemical comparator
Computed XLogP ≈ 4.57, tPSA 16.13 Ų, 0 H-bond donors
CNS drug-like property benchmarking and exposure-model review
Dual-pharmacophore hypothesis testing tool
Triarylalkene ER core + piperidine DAT side chain
Dual target-engagement verification in signaling-pathway studies
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